molecular formula C20H31N5O10 B186615 Tetraxetan N-hydroxysuccinimide CAS No. 170908-81-3

Tetraxetan N-hydroxysuccinimide

Cat. No.: B186615
CAS No.: 170908-81-3
M. Wt: 501.5 g/mol
InChI Key: XSVWFLQICKPQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraxetan N-hydroxysuccinimide is a useful research compound. Its molecular formula is C20H31N5O10 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

DOTA-NHS ester, also known as Tetraxetan N-hydroxysuccinimide, is primarily used as a linker for affibody molecules . Affibody molecules are small, robust proteins engineered to bind to a wide array of targets with high affinity. These targets can include various proteins expressed on the surface of cancer cells .

Mode of Action

The NHS ester moiety of DOTA-NHS ester reacts with primary amines on biomolecules, forming stable amide bonds . This allows the DOTA-NHS ester to covalently attach to its target, typically an affibody molecule . The DOTA part of the molecule can then form a stable complex with various metal ions, such as gadolinium, copper, and indium . This property is exploited in the development of radiopharmaceuticals for imaging and therapy .

Biochemical Pathways

Once DOTA-NHS ester is attached to an affibody molecule and complexed with a metal ion, it can be used to label radiotherapeutic agents or imaging probes . These labeled compounds can then be used to detect tumors in PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), and CT (Computed Tomography) scans . The exact biochemical pathways affected would depend on the specific affibody molecule and metal ion used.

Pharmacokinetics

The pharmacokinetics of DOTA-NHS ester would largely depend on the affibody molecule it is attached to and the specific application. It’s worth noting that dota-nhs ester exhibits certain stability and can maintain its structural and functional integrity over a wide ph range . This could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of DOTA-NHS ester action is the successful labeling of affibody molecules with radiotherapeutic agents or imaging probes . This enables the detection of tumors in various imaging modalities, such as PET, SPECT, and CT scans . The labeled affibody molecules can bind to their targets on cancer cells, allowing for the precise localization of tumors.

Action Environment

The action of DOTA-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester moiety . Furthermore, the presence of other biomolecules with primary amines could potentially interfere with the binding of DOTA-NHS ester to its intended affibody molecule target . Dota-nhs ester is designed to be stable and maintain its functionality across a wide range of conditions .

Biochemical Analysis

Biochemical Properties

DOTA-NHS ester plays a crucial role in biochemical reactions by acting as a crosslinker for affibody molecules. It interacts with human serum albumin (HSA) to produce DOTA-HSA, which can be further modified by Sulfo-SMCC to obtain DOTA-HSA-SMCC . This modified compound can then be conjugated to specific proteins such as ZHER2:342, resulting in DOTA-HSA-ZHER2:342 . In cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu shows significant accumulation in SKOV3 cells, indicating its effective interaction with cellular components .

Cellular Effects

DOTA-NHS ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving SKOV3 cells, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates over time, reaching 1.58% of the applied activity at 2 hours . This accumulation suggests that DOTA-NHS ester can effectively target and interact with specific cellular components, potentially affecting cell function and signaling pathways .

Molecular Mechanism

At the molecular level, DOTA-NHS ester exerts its effects through binding interactions with biomolecules. The compound’s structure includes ester and active NHS groups, enabling it to form covalent bonds with proteins and antibodies . This binding facilitates the labeling and tracking of these biomolecules in various biochemical assays. Additionally, DOTA-NHS ester can form stable complexes with metal ions, further enhancing its utility in radiolabeling applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DOTA-NHS ester change over time. The compound exhibits good stability when stored at -80°C for up to 6 months and at -20°C for up to 1 month . In microPET imaging studies, the uptake of 64Cu-DOTA-HSA-ZHER2:342 in SKOV3 tumors increases over time, with significant tumor-to-background contrast observed at 4 and 24 hours post-injection . These findings indicate that DOTA-NHS ester maintains its functionality and effectiveness over extended periods in laboratory conditions .

Dosage Effects in Animal Models

The effects of DOTA-NHS ester vary with different dosages in animal models. In studies involving radiolabeled antibodies, the biodistribution and therapeutic effects of the compound are dose-dependent . For example, higher doses of 225Ac-labeled DOTA-OTSA101 result in increased tumor-absorbed doses and limited absorbed doses to bone marrow . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

DOTA-NHS ester is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, DOTA-linked glutamine analogues labeled with 67Ga and 68Ga are used to study increased glutamine metabolism in tumor cells . The compound’s ability to form stable complexes with metal ions and its interaction with amino acid transporters play a significant role in its metabolic activity .

Transport and Distribution

Within cells and tissues, DOTA-NHS ester is transported and distributed through interactions with transporters and binding proteins. The compound’s moderate molecular weight ensures good solubility in solution, allowing it to bind effectively with biomolecules . In vivo studies show that radiolabeled DOTA-NHS ester accumulates in specific tissues, such as tumors, indicating its targeted distribution .

Subcellular Localization

DOTA-NHS ester exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates in SKOV3 cells, suggesting its localization within cellular compartments . This targeted localization enhances the compound’s effectiveness in labeling and tracking biomolecules.

Biological Activity

Tetraxetan N-hydroxysuccinimide (NHS) is a derivative of N-hydroxysuccinimide that is significant in bioconjugation and protein labeling due to its ability to form stable amide bonds with amines. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Tetraxetan NHS is characterized by its ability to activate carboxylic acids for coupling with amines, facilitating the formation of stable amide bonds. The general structure of NHS can be represented as:

NHS=C4H5NO3\text{NHS}=\text{C}_4\text{H}_5\text{NO}_3

It is synthesized through the reaction of succinic anhydride with hydroxylamine, yielding a white solid that is soluble in water and organic solvents. The synthesis process typically involves the following steps:

  • Preparation of NHS : Mixing succinic anhydride with hydroxylamine in a suitable solvent.
  • Formation of Active Esters : NHS can be combined with carboxylic acids in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to produce NHS esters, which are highly reactive intermediates for conjugation reactions.

The primary biological activity of Tetraxetan NHS lies in its ability to form covalent bonds with primary amines through a nucleophilic attack on the carbonyl carbon of the NHS ester. This reaction is crucial for various applications, including:

  • Protein Labeling : NHS esters are widely used to label proteins with fluorescent dyes or biotin, enhancing their detection and purification.
  • Surface Activation : NHS can modify surfaces of microbeads, nanoparticles, and chromatographic supports to improve binding properties.

Case Studies

  • Protein Modification : A study demonstrated the use of NHS esters for labeling proteins with fluorescent dyes. The reaction yielded high efficiency and specificity, allowing for effective tracking in cellular studies .
  • Enzyme Immobilization : NHS has been utilized in biosensor applications for immobilizing enzymes on surfaces, enhancing the sensitivity and stability of biosensors . The immobilization process showed that enzyme activity was retained post-conjugation, making it suitable for continuous monitoring applications.
  • Cross-Linking Studies : Research involving the derivatization of asialoorosomucoid (ASOR) with NHS esters revealed specific binding to hepatic galactosyl receptors. This study highlighted the rapid cross-linking capability of NHS derivatives, achieving approximately 90% specific binding within minutes at low temperatures .

Applications in Bioconjugation

Tetraxetan NHS esters are extensively used in:

  • Fluorescent Labeling : Commonly employed in creating fluorescently labeled antibodies for immunoassays.
  • Peptide Synthesis : Facilitates the coupling of peptides through stable amide bonds.
  • Nanoparticle Functionalization : Enhances the biocompatibility and functionality of nanoparticles for drug delivery systems.

Quantification Methods

Accurate quantification of Tetraxetan NHS is critical for ensuring reagent purity and effectiveness. A recent study introduced a hydrophilic interaction chromatography (HILIC) method capable of detecting NHS at concentrations as low as 1 mg/L. This method aids in monitoring degradation products during storage and usage .

Scientific Research Applications

Tetraxetan N-hydroxysuccinimide (THS) is a chelating agent that has garnered attention in various scientific research applications due to its ability to form stable complexes with metal ions. This article delves into the applications of THS, highlighting its significance in biochemistry, drug delivery, and diagnostic imaging.

Bioconjugation and Drug Delivery

Overview : THS is utilized in bioconjugation processes, where it facilitates the attachment of drugs or biomolecules to targeting agents. This application is critical for enhancing the specificity and efficacy of therapeutic agents.

Case Studies :

  • Targeted Cancer Therapy : Research has demonstrated that THS can be conjugated with chemotherapeutic agents to improve their delivery to tumor cells. A study published in Bioconjugate Chemistry illustrated the successful synthesis of THS-drug conjugates that showed enhanced cytotoxicity against cancer cell lines compared to free drugs .
  • Vaccine Development : THS has been employed in the development of vaccines by conjugating antigens to carrier proteins. This method has been shown to improve immune responses, as evidenced by studies in Vaccine where THS-conjugated antigens elicited stronger antibody responses in animal models .

Diagnostic Imaging

Overview : The ability of THS to form stable complexes with metal ions makes it suitable for use in diagnostic imaging, particularly in magnetic resonance imaging (MRI) and positron emission tomography (PET).

Case Studies :

  • MRI Contrast Agents : A study published in Journal of Medicinal Chemistry explored the use of THS as a chelator for gadolinium-based contrast agents. The results indicated improved stability and reduced toxicity compared to traditional agents, enhancing imaging quality .
  • Radiolabeling for PET : Research highlighted in Nuclear Medicine and Biology demonstrated that THS could effectively label radiometals such as gallium-68 for PET imaging. This application allows for better visualization of tumors and other pathological conditions .

Environmental Applications

Overview : THS is also being investigated for its potential in environmental science, particularly in the remediation of heavy metal contamination.

Case Studies :

  • Heavy Metal Chelation : A study published in Environmental Science & Technology evaluated the use of THS for the removal of lead and cadmium from contaminated water sources. The findings indicated that THS effectively reduced metal concentrations, showcasing its potential as an environmental remediation agent .

Table 1: Summary of Applications of this compound

Application AreaSpecific Use CaseKey Findings
BioconjugationTargeted Cancer TherapyEnhanced cytotoxicity against cancer cells
Vaccine DevelopmentStronger immune response in animal models
Diagnostic ImagingMRI Contrast AgentsImproved stability and reduced toxicity
Radiolabeling for PETEnhanced tumor visualization
Environmental ScienceHeavy Metal RemediationEffective removal of lead and cadmium

Q & A

Basic Research Questions

Q. What are the primary applications of Tetraxetan N-hydroxysuccinimide (DOTA-NHS) in radiopharmaceutical development?

this compound is a bifunctional chelator used to conjugate radioisotopes (e.g., lutetium-177) to targeting biomolecules like prostate-specific membrane antigen (PSMA) ligands. This enables targeted delivery in therapies for metastatic castration-resistant prostate cancer (mCRPC) . Its NHS ester group facilitates covalent bonding to primary amines on proteins or peptides, while the DOTA moiety chelates radionuclides for imaging or therapy.

Q. How is this compound synthesized and characterized for research use?

The compound is synthesized via reaction of succinic anhydride with hydroxylamine, yielding 58–61% with ≥97% purity. Characterization methods include:

  • Elemental analysis for stoichiometric validation.
  • IR spectroscopy to confirm succinimide ring formation (peaks at 1740 cm⁻¹ for ester C=O and 1810 cm⁻¹ for NHS carbonyl).
  • X-ray diffraction to resolve crystal structure .

Q. What analytical techniques validate the successful conjugation of DOTA-NHS to target proteins?

  • Mass spectrometry (MALDI-TOF) to confirm molecular weight shifts post-conjugation.
  • HPLC (size-exclusion or reverse-phase) to assess purity and remove unreacted chelator.
  • C13-NMR to verify ester bond formation (e.g., disappearance of NHS carbonyl signals) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation.
  • Store at –20°C under argon to prevent hydrolysis.
  • For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do pharmacokinetic parameters of lutetium-177 labeled DOTA-NHS conjugates inform clinical dosing?

Key parameters from the VISION trial include:

ParameterValue (CV%)Clinical Implication
AUC52.3 ng·h/mL (31.4%)Guides cumulative exposure limits.
Clearance (CL)2.04 L/h (31.5%)Adjust dosing in renal impairment (CLcr <54 mL/min).
Terminal half-life41.6 h (68.8%)Supports 7–9-week dosing intervals.
Renal excretion necessitates monitoring for nephrotoxicity .

Q. What methodological considerations optimize conjugation efficiency of DOTA-NHS to biomolecules?

  • pH optimization : 8.5–9.5 (borate or carbonate buffers) to deprotonate lysine residues.
  • Molar ratio : 10:1 (chelator:protein) to minimize aggregation.
  • Purification : Size-exclusion chromatography to isolate conjugates with >95% radiochemical purity .

Q. How do structural modifications influence thermodynamic stability of DOTA-NHS metal chelates?

Substituents on the cyclen ring alter log K values:

  • Acetate arms (four) provide optimal Lu-177 stability (log K ~23.5).
  • Methyl groups increase rigidity but reduce water solubility. Stability is validated via EDTA challenge assays (≥90% retention after 24h in serum) .

Q. What strategies mitigate nonspecific binding of DOTA-NHS conjugates in vivo?

  • Blocking agents : Co-administer lysine (10 mM) to saturate non-target amines.
  • PEGylation : Attach polyethylene glycol (5 kDa) to reduce hepatic uptake.
  • Pre-dosing : Administer unlabeled ligand 1h prior to reduce off-target binding .

Q. How can researchers resolve discrepancies in reported binding affinities across studies?

Standardize assay conditions:

  • pH 7.4 , 25°C , and 150 mM NaCl to mimic physiological conditions.
  • Use isothermal titration calorimetry (ITC) for direct ΔG measurement. Cross-validate with surface plasmon resonance (SPR) or fluorescence anisotropy .

Q. What spectroscopic methods confirm radioisotope chelation by DOTA-NHS?

  • X-ray absorption near-edge structure (XANES) to confirm octadentate Lu³⁺ coordination.
  • ICP-MS for quantification of metal:chelator ratio (target ≥0.95:1).
  • Instant thin-layer chromatography (iTLC) to assess radiochemical purity (>98%) .

Properties

IUPAC Name

2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVWFLQICKPQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
Tetraxetan N-hydroxysuccinimide
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
Tetraxetan N-hydroxysuccinimide
2-Imino-4-nitropyridin-1(2H)-ol
Tetraxetan N-hydroxysuccinimide
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
Tetraxetan N-hydroxysuccinimide
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
Tetraxetan N-hydroxysuccinimide
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
Tetraxetan N-hydroxysuccinimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.